molecular formula C10H12S B2978033 (4-Cyclopropylphenyl)methanethiol CAS No. 1499475-76-1

(4-Cyclopropylphenyl)methanethiol

Cat. No. B2978033
CAS RN: 1499475-76-1
M. Wt: 164.27
InChI Key: OFOYJNDUICRBBK-UHFFFAOYSA-N
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Description

“(4-Cyclopropylphenyl)methanethiol” is a chemical compound with the CAS Number: 1499475-76-1 . It has a molecular weight of 164.27 .


Molecular Structure Analysis

The molecular formula of “(4-Cyclopropylphenyl)methanethiol” is C10H12S . The InChI Code is 1S/C10H12S/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 . Theoretical and computational chemistry predicts three minima for both dimers and trimers of methanethiol .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Cyclopropylphenyl)methanethiol” are not available, studies on methanethiol clusters provide insights into the interaction energy between the molecules .


Physical And Chemical Properties Analysis

“(4-Cyclopropylphenyl)methanethiol” is reported to have a molecular weight of 164.27 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Methane as a Resource and Methanotrophs

Methanotrophs, bacteria that use methane as their sole carbon source, are researched for their potential in various biotechnological applications. These applications include generating single-cell protein, biopolymers, nanotechnology components, soluble metabolites like methanol and formaldehyde, lipids for biodiesel, growth media, and vitamin B12. Additionally, methanotrophs could be genetically modified to produce novel compounds, and their enzymes could be used for converting methane into other valuable substances. This research indicates the significant potential of methanotrophs in utilizing methane, including derivatives like (4-Cyclopropylphenyl)methanethiol, for a wide range of applications (Strong, Xie, & Clarke, 2015).

RNA Labeling and Purification

In a study on RNA labeling, methanethiosulfonate (MTS) reagents, related to (4-Cyclopropylphenyl)methanethiol, were found to form disulfide bonds more efficiently than common reagents. This improved efficiency enables the study of global microRNA turnover without disrupting RNA levels or processing machinery, indicating the potential of such compounds in detailed RNA research (Duffy et al., 2015).

Electrocatalytic Reduction of CO2 to Methane

Research involving the electrocatalytic reduction of CO2 to methane, which could be relevant to derivatives like (4-Cyclopropylphenyl)methanethiol, demonstrates the feasibility of using ultrathin MoTe2 layers and ionic liquid electrolytes for efficient methane production. This has implications for designing electrocatalysts for converting CO2 to valuable fuels (Liu et al., 2018).

Wetlands and Methane Fluxes

The study of methanotrophs in wetlands provides insights into how these bacteria control methane fluxes. This research is relevant to understanding how derivatives of methane, such as (4-Cyclopropylphenyl)methanethiol, might interact with natural methane cycles in various environments (Chowdhury & Dick, 2013).

Methanotrophs and Copper Interaction

The interaction between methanotrophs and copper is vital for understanding the role of methane and its derivatives in environmental and biotechnological contexts. Copper's influence on methanotrophs affects their ability to oxidize different substrates, including potentially (4-Cyclopropylphenyl)methanethiol (Semrau, DiSpirito, & Yoon, 2010).

CH4 Sensing Using NiO Nanoflakes

Research on developing gas sensors using NiO nanoflakes for CH4 detection has implications for detecting methane and its derivatives. This could potentially include compounds like (4-Cyclopropylphenyl)methanethiol in various industrial and environmental contexts (Zhou et al., 2018).

properties

IUPAC Name

(4-cyclopropylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOYJNDUICRBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylphenyl)methanethiol

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